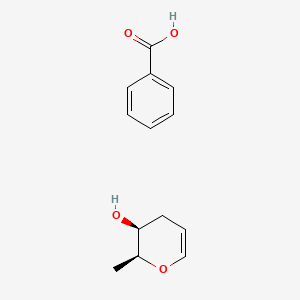![molecular formula C15H9NO3 B12557295 4-[(4-Nitrophenyl)ethynyl]benzaldehyde CAS No. 171297-03-3](/img/structure/B12557295.png)
4-[(4-Nitrophenyl)ethynyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)ethynyl]benzaldehyde is an organic compound that features both an ethynyl group and a nitrophenyl group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Nitrophenyl)ethynyl]benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst, followed by the removal of the trimethylsilyl group with a base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethynyl group can participate in further coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.
Major Products
Oxidation: 4-[(4-Nitrophenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Aminophenyl)ethynyl]benzaldehyde.
Substitution: Various substituted ethynyl derivatives depending on the reactants used.
Scientific Research Applications
4-[(4-Nitrophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)ethynyl]benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amino acids in proteins.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Ethynyl Group: Can participate in coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzaldehyde: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
4-Nitrobenzaldehyde: Lacks the ethynyl group, limiting its use in coupling reactions.
4-[(4-Aminophenyl)ethynyl]benzaldehyde: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-[(4-Nitrophenyl)ethynyl]benzaldehyde is unique due to the presence of both the nitrophenyl and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
CAS No. |
171297-03-3 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)16(18)19/h3-11H |
InChI Key |
OBPVXJVFAMDMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


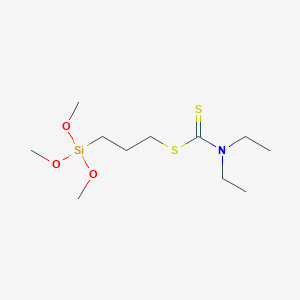
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
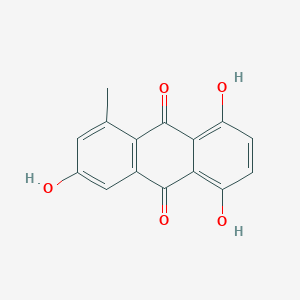


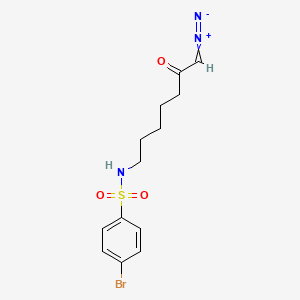
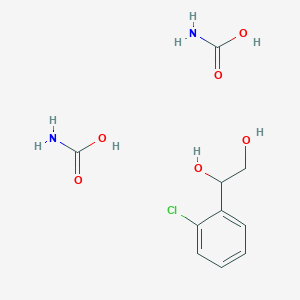
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
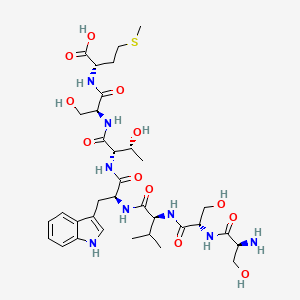
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
